REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:14](=[O:16])[CH3:15])[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1O)([O-:3])=[O:2].C1(C)C=CC(S([Cl:26])(=O)=O)=CC=1.CCN(C1C=CC=CC=1)CC.[N+](C1C=CC=CC=1)([O-])=O>Cl>[Cl:26][C:9]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]([C:14](=[O:16])[CH3:15])=[CH:7][C:8]=1[N+:11]([O-:13])=[O:12]
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C1O)[N+](=O)[O-])C(C)=O
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)C=1C=CC=CC1
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the nitrobenzene steam distilled from the mixture
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the aqueous layer decanted
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol (charcoal)
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow crystalline compound, melting point 86°-86.5° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1[N+](=O)[O-])C(C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |